(R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol

Catalog No.
S14135656
CAS No.
M.F
C13H14O2
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol

Product Name

(R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol

IUPAC Name

(1R)-1-(2-methoxynaphthalen-1-yl)ethanol

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C13H14O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-9,14H,1-2H3/t9-/m1/s1

InChI Key

JHZABIIOCGHRDC-SECBINFHSA-N

Canonical SMILES

CC(C1=C(C=CC2=CC=CC=C21)OC)O

Isomeric SMILES

C[C@H](C1=C(C=CC2=CC=CC=C21)OC)O

(R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a methoxy group and an ethan-1-ol functional group attached to a naphthalene moiety. Its molecular formula is C13H14O2C_{13}H_{14}O_2, and it has a molecular weight of approximately 202.25 g/mol. The compound is notable for its chirality, as it possesses a stereogenic center, which contributes to its potential biological activities and interactions with various biological targets.

The reactivity of (R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol can be attributed to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The ethan-1-ol group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
  • Reduction: The compound may also participate in reduction reactions, often utilizing reagents like sodium borohydride to convert carbonyl functionalities back to alcohols.

These reactions are essential for the synthesis of derivatives and analogs that may exhibit enhanced biological activity or different chemical properties.

(R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol exhibits significant biological activity, particularly in enzyme inhibition studies. Its structure allows for interactions with various biological targets, such as enzymes and receptors. The methoxy and hydroxyl groups can participate in hydrogen bonding, enhancing binding affinity and specificity. Preliminary studies suggest its potential role in modulating enzyme activities, which could be beneficial in therapeutic contexts.

The synthesis of (R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol can be achieved through several methods:

  • Nucleophilic Substitution Reaction:
    • Reacting 2-methoxynaphthalene with ethylene oxide in the presence of a strong base like sodium hydride.
    • This method involves the opening of the ethylene oxide ring and subsequent attachment to the naphthalene ring.
  • Reduction of Naphthalenic Derivatives:
    • Starting from naphthalene derivatives with carbonyl groups, reduction can yield the desired alcohol.
  • Asymmetric Synthesis:
    • Utilizing chiral catalysts to control the stereochemistry during synthesis may enhance yield and selectivity toward the (R)-enantiomer.

(R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol has various applications in scientific research:

  • Medicinal Chemistry: Due to its potential biological activities, it may serve as a lead compound for developing new therapeutic agents.
  • Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties could be explored in developing new materials or coatings.

Interaction studies involving (R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol often employ techniques such as molecular docking simulations and enzyme assays. These studies help elucidate the mechanisms by which this compound influences biological pathways:

  • Molecular Docking: Predicts binding affinities with specific enzymes or receptors.
  • Enzyme Inhibition Assays: Measure the effectiveness of the compound in inhibiting target enzymes, providing insights into its pharmacological potential.

Several compounds share structural similarities with (R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-Methoxynaphthalen-1-yl)ethan-1-olMethoxy group on naphthaleneDifferent position of methoxy group affects reactivity
2-Amino-2-(4-methoxynaphthalen-1-yl)ethanolAmino group additionEnhanced biological activity due to amino functionality
6-Methoxynaphthalene derivativeAltered position of methoxy groupPotential differences in binding affinity and activity

The uniqueness of (R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. The presence of both a methoxy group and an alcohol functional group enables diverse chemical transformations and interactions with biological targets, making it a valuable compound in both synthetic chemistry and pharmacological research.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.099379685 g/mol

Monoisotopic Mass

202.099379685 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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